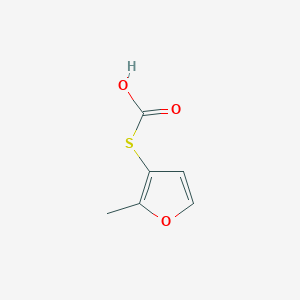
Cilobradine hydrochloride
Descripción general
Descripción
These channels are crucial in regulating the rhythmic activity of cardiac pacemaker cells and spontaneously firing neurons . Cilobradine hydrochloride has been observed to possess pro-arrhythmic properties and is used primarily in scientific research to study its effects on various ionic currents in electrically excitable cells .
Métodos De Preparación
The synthesis of Cilobradine hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a benzazepinone structure . Industrial production methods would involve scaling up these reactions while ensuring the purity and stability of the final product.
Análisis De Reacciones Químicas
Cilobradine hydrochloride undergoes various chemical reactions, primarily involving its interaction with ionic currents in cells. It is known to inhibit hyperpolarization-activated cation current (Ih) and delayed-rectifier potassium current (IK(DR)) . The compound’s reactions are typically studied under controlled laboratory conditions using reagents that facilitate these interactions. Major products formed from these reactions include altered ionic currents and changes in cell membrane potentials .
Aplicaciones Científicas De Investigación
Cilobradine hydrochloride is extensively used in scientific research to study its effects on HCN channels and related ionic currents. It has applications in:
Cardiology: Studying its effects on heart rate and arrhythmias.
Neuroscience: Investigating its impact on neuronal firing and synaptic plasticity.
Pharmacology: Understanding its potential as a therapeutic agent for conditions like angina and heart failure.
Electrophysiology: Examining its role in modulating ionic currents in various cell types.
Mecanismo De Acción
Cilobradine hydrochloride exerts its effects by blocking HCN channels, which are responsible for the hyperpolarization-activated cation current (Ih) in neurons and the related cardiac If channels . By inhibiting these channels, this compound reduces the spontaneous firing rate of pacemaker cells in the heart and neurons in the brain . This action is mediated through the binding of the compound to the HCN channels, altering their gating properties and reducing the flow of ions through these channels .
Comparación Con Compuestos Similares
Cilobradine hydrochloride is similar to other HCN channel blockers such as Zatebradine and Ivabradine . this compound is unique in its specific binding properties and its effects on both cardiac and neuronal HCN channels . Other similar compounds include:
Zatebradine: Another HCN channel blocker with similar effects on heart rate and neuronal activity.
Ivabradine: Primarily used for its heart rate-reducing properties in the treatment of angina.
This compound stands out due to its dual action on both cardiac and neuronal channels, making it a valuable tool in both cardiology and neuroscience research .
Propiedades
IUPAC Name |
3-[[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B8055430.png)





![4-[2,3-dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-alpha,alpha-dimethyl-benzeneacetonitrile,monohydrochloride](/img/structure/B8055475.png)


![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B8055494.png)


